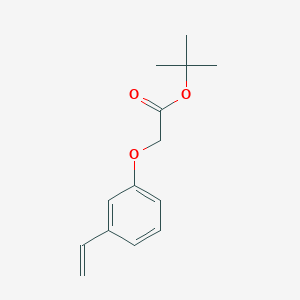
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the phenyl ring is substituted with a vinyl group at the 3-position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester typically involves the esterification of (3-Vinylphenoxy)-acetic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of phosphorus trichloride (PCl3) as a catalyst, which facilitates the formation of the ester bond under mild conditions . Another approach involves the use of flow microreactor systems, which offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes are advantageous as they provide better control over reaction conditions, reduce waste, and improve overall yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, while the ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts, which target the ester and vinyl groups, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Vinylphenoxy)-acetic acid methyl ester
- (3-Vinylphenoxy)-acetic acid ethyl ester
- (3-Vinylphenoxy)-acetic acid isopropyl ester
Uniqueness
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and other chemical reactions, enhancing its utility in various applications .
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
tert-butyl 2-(3-ethenylphenoxy)acetate |
InChI |
InChI=1S/C14H18O3/c1-5-11-7-6-8-12(9-11)16-10-13(15)17-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
PTVAFUMXLZLZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















